3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Overview
Description
GR 55562 dihydrochloride is a selective competitive 5-HT1B (5-HT1Dβ) silent antagonist with pKB values of 7.3 and 6.3.
Mechanism of Action
GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .
Target of Action
GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .
Mode of Action
As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .
Biochemical Pathways
The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .
Action Environment
The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWJHYQFQONBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride influence synaptic activity in the hippocampus?
A1: The research primarily focuses on the pharmacological characterization of the 5-HT1B receptor and its role in modulating synaptic transmission within the CA1 region of the rat hippocampus []. While the paper doesn't explicitly investigate this compound, it explores the broader impact of 5-HT1B receptor activation on synaptic transmission. The findings suggest that 5-HT1B receptor activation leads to the inhibition of local excitatory synaptic transmission in this specific brain region []. This information provides valuable insight into the potential neuronal mechanisms influenced by compounds targeting the 5-HT1B receptor.
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